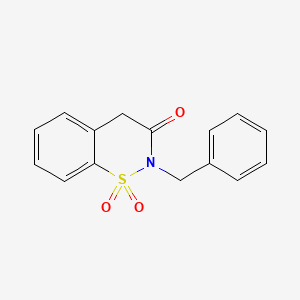
2-Benzyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiazinones This compound is characterized by a benzene ring fused to a thiazine ring, with a benzyl group attached to the nitrogen atom and a dioxide group at the 1,1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with benzyl halides in the presence of a base, followed by cyclization to form the desired benzothiazinone structure. The reaction conditions often include:
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Base: Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Temperature: Elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the dioxide group to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, aryl halides, in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzothiazinones.
Aplicaciones Científicas De Investigación
2-Benzyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact pathways involved depend on the specific enzyme and biological context.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzyl-2H-1,2-benzothiazin-3(4H)-one: Lacks the dioxide group, which may affect its reactivity and biological activity.
2-Phenyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide: Similar structure but with a phenyl group instead of a benzyl group, which can influence its properties.
Uniqueness
2-Benzyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide is unique due to the presence of both the benzyl group and the dioxide group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
31848-20-1 |
|---|---|
Fórmula molecular |
C15H13NO3S |
Peso molecular |
287.3 g/mol |
Nombre IUPAC |
2-benzyl-1,1-dioxo-4H-1λ6,2-benzothiazin-3-one |
InChI |
InChI=1S/C15H13NO3S/c17-15-10-13-8-4-5-9-14(13)20(18,19)16(15)11-12-6-2-1-3-7-12/h1-9H,10-11H2 |
Clave InChI |
OZDQCCZKFFTJBX-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2S(=O)(=O)N(C1=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(6-Bromo-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B12002754.png)

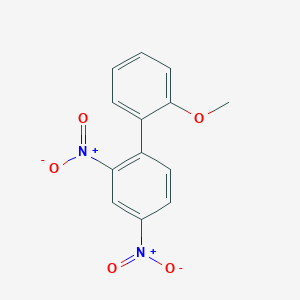
acetate](/img/structure/B12002765.png)
![N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12002767.png)

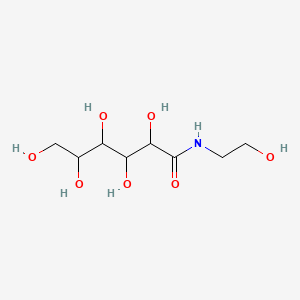
![2-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B12002797.png)
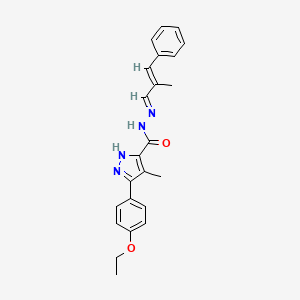
![1H-Benzimidazole, 2-[5-bromo-2-(phenylmethoxy)phenyl]-](/img/structure/B12002807.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12002819.png)
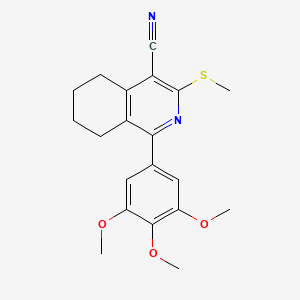
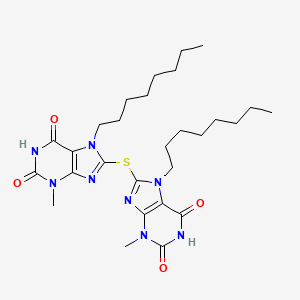
![2-[(3,5-Dinitrothiophen-2-yl)amino]-3-phenylpropanoic acid](/img/structure/B12002834.png)
